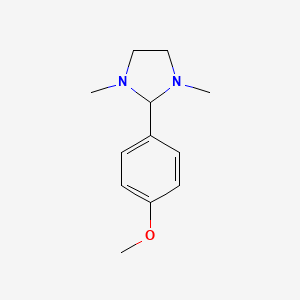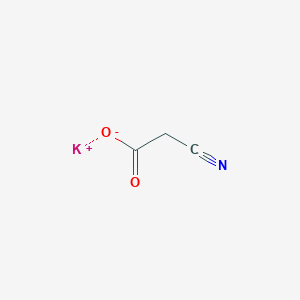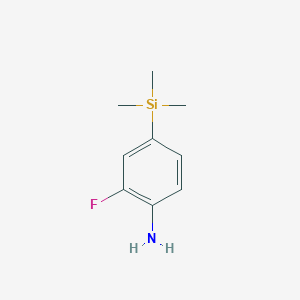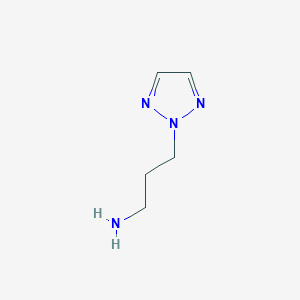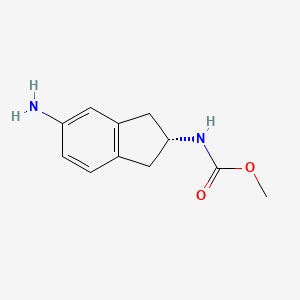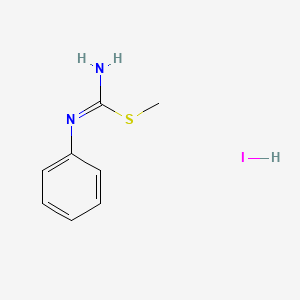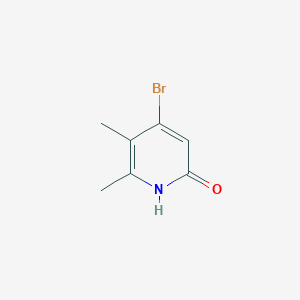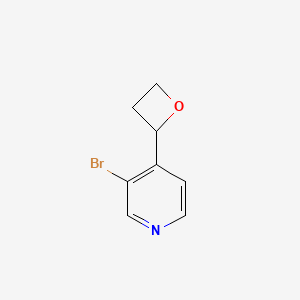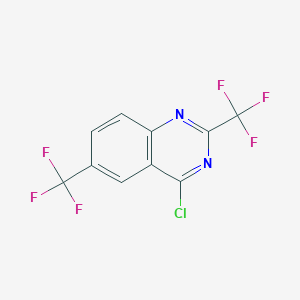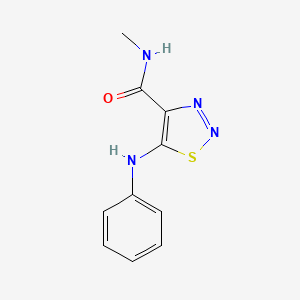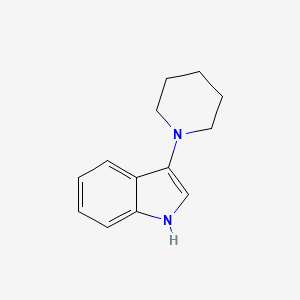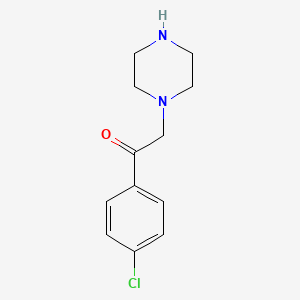
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to a piperazine ring via an ethanone linkage
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone: This compound has a pyrazole ring instead of a piperazine ring, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone: The presence of an imidazole ring in this compound results in distinct pharmacological activities compared to the piperazine derivative.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15ClN2O |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2 |
Clé InChI |
UUYIOXTUIFUBJF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine](/img/structure/B8798279.png)
![8'-fluoro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B8798294.png)
